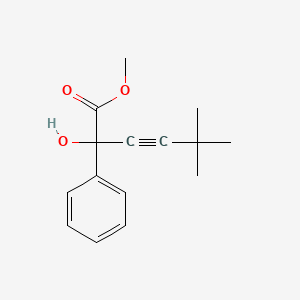
Methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenylacetylene derivative, followed by hydroxylation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to interact with various pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-phenylpent-3-ynoate: Similar structure but lacks the dimethyl groups.
Methyl 2-hydroxy-5,5-dimethylhex-3-ynoate: Similar structure but lacks the phenyl group.
Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but lacks the dimethyl groups at the 5-position.
Uniqueness
Methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate is unique due to the presence of both the phenyl group and the dimethyl groups, which contribute to its distinct chemical properties and reactivity
Properties
CAS No. |
92956-88-2 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-hydroxy-5,5-dimethyl-2-phenylhex-3-ynoate |
InChI |
InChI=1S/C15H18O3/c1-14(2,3)10-11-15(17,13(16)18-4)12-8-6-5-7-9-12/h5-9,17H,1-4H3 |
InChI Key |
BLLWUPUSSDPQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


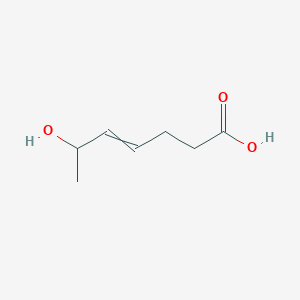
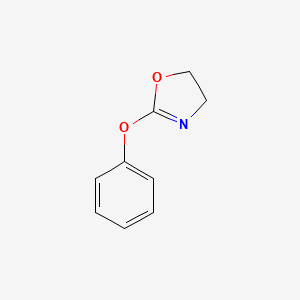
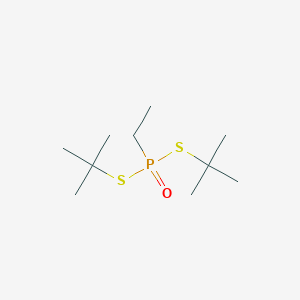

![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
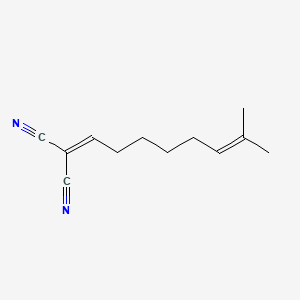
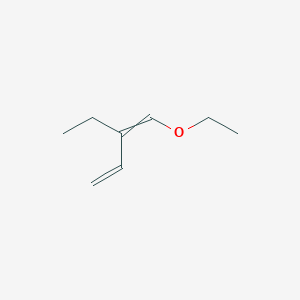
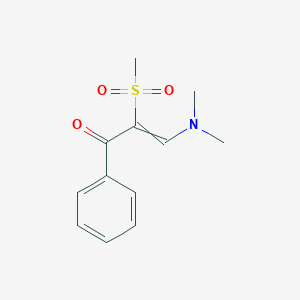

![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
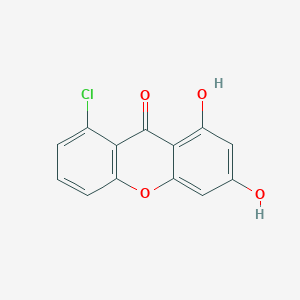
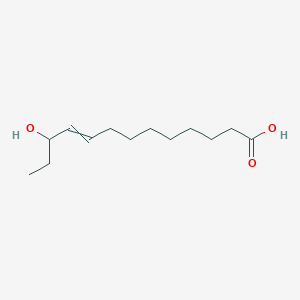
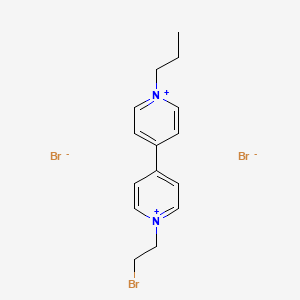
![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
